molecular formula C11H6F2N2O4 B1425026 3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-24-6

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1425026
CAS No.: 1283108-24-6
M. Wt: 268.17 g/mol
InChI Key: CWIHFAPAYKHYAI-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzaldehyde and urea.

    Cyclization Reaction: The key step involves a cyclization reaction where 2,4-difluorobenzaldehyde reacts with urea under acidic conditions to form the pyrimidine ring.

    Oxidation and Carboxylation: Subsequent oxidation and carboxylation steps introduce the carboxylic acid group at the 5-position of the pyrimidine ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

    Esterification and Amidation: The carboxylic acid group can be esterified or converted to amides using appropriate reagents.

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate, and reagents like thionyl chloride for esterification.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the pyrimidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

    3-(2,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.

    3-(2,4-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with methyl groups instead of fluorine.

The uniqueness of 3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid lies in the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O4/c12-5-1-2-8(7(13)3-5)15-9(16)6(10(17)18)4-14-11(15)19/h1-4H,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIHFAPAYKHYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
3-(2,4-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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